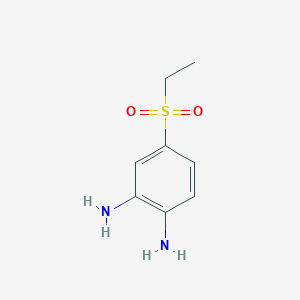

4-(Ethylsulfonyl)benzene-1,2-diamine

Übersicht

Beschreibung

“4-(Ethylsulfonyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C8H12N2O2S . It contains a total of 25 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 sulfone .

Molecular Structure Analysis

The molecular structure of “4-(Ethylsulfonyl)benzene-1,2-diamine” includes a benzene ring with two amine groups (NH2) and one ethylsulfonyl group (C2H5SO2) attached . The InChI code for this compound is 1S/C8H12N2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of “4-(Ethylsulfonyl)benzene-1,2-diamine” is 200.26 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of N-arylbenzene-1,2-diamines

“4-(Ethylsulfonyl)benzene-1,2-diamine” can be used in the selective synthesis of N-arylbenzene-1,2-diamines . This process involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid .

Synthesis of 1-arylbenzimidazoles

This compound can also be used in the synthesis of 1-arylbenzimidazoles . The process involves the irradiation of 4-methoxyazobenzenes in acetal containing 0.16 M hydrochloric acid .

Development of Inhibitors

Compounds with a 1-phenyl-1H-benzimidazole skeleton have been studied for the applications of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A inhibitors .

Optoelectronic Materials

N-Aryl-1,2-phenylenediamines are important for synthesizing various benzimidazole derivatives, and 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI) is an important electronic material for OLED applications .

Synthesis of Benzimidazoles

Benzimidazoles can be synthesized from o-phenylenediamines via an oxidative cyclization strategy . This method offers broad functional group tolerance, a biorenewable methine source, excellent reaction yields, a short reaction time, and water as an environmentally benign solvent .

Synthesis of 2-Substituted Benzimidazoles

A mild and efficient one-pot synthesis enables the preparation of 2-substituted benzimidazoles from 1,2-phenylenediamines and triacyloxyborane intermediates generated in situ from carboxylic acids and borane-THF . This protocol tolerates acid-labile functional groups .

Safety and Hazards

The safety information for “4-(Ethylsulfonyl)benzene-1,2-diamine” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye and skin irritation . Precautionary measures include avoiding breathing mist or vapor, avoiding release to the environment, and wearing protective gloves, clothing, and eye protection .

Eigenschaften

IUPAC Name |

4-ethylsulfonylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCUHLAJCDQEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethanesulfonyl)benzene-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

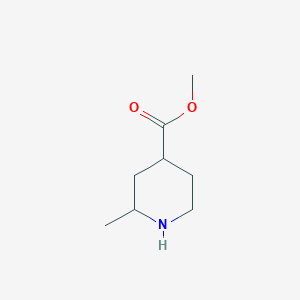

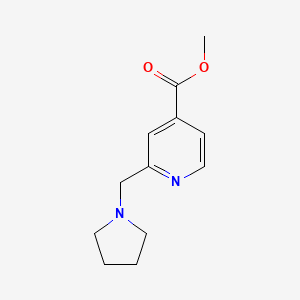

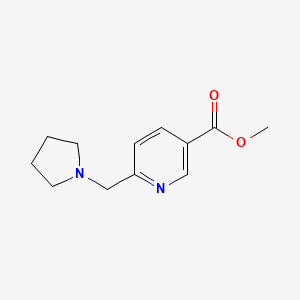

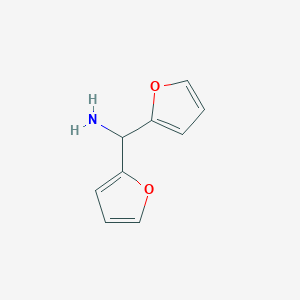

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-aminoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3225672.png)

![tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3225674.png)

![5,6,7,9-Tetrahydro-Pyrido[3,4-C]Azepine-4,8-Dicarboxylic Acid 8-Tert-Butyl Ester](/img/structure/B3225680.png)

![15-Oxo-3,11,14-triaza-dispiro[5.1.5.2]pentadecane-3,11-dicarboxylic acid 3-benzyl ester 11-tert-butyl ester](/img/structure/B3225687.png)

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3225699.png)

![cis-tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3225702.png)

![tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B3225705.png)

![2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile](/img/structure/B3225729.png)